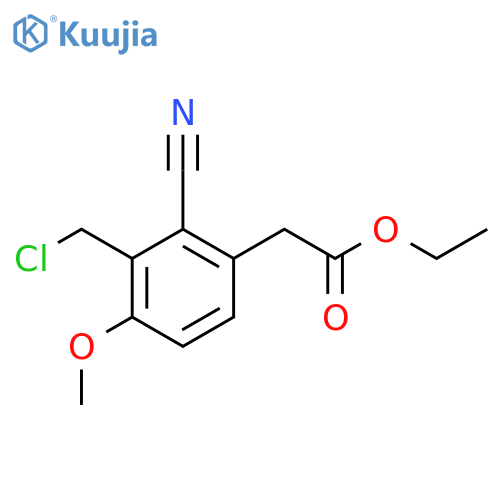Cas no 1805640-30-5 (Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate)

1805640-30-5 structure
商品名:Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate
CAS番号:1805640-30-5
MF:C13H14ClNO3
メガワット:267.708162784576
CID:4980773
Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate
-
- インチ: 1S/C13H14ClNO3/c1-3-18-13(16)6-9-4-5-12(17-2)10(7-14)11(9)8-15/h4-5H,3,6-7H2,1-2H3
- InChIKey: KXYLEYZCLXRNFE-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C=CC(CC(=O)OCC)=C1C#N)OC
計算された属性
- せいみつぶんしりょう: 267.0662210 g/mol
- どういたいしつりょう: 267.0662210 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 59.3
- ぶんしりょう: 267.71
Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011852-1g |
Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate |
1805640-30-5 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
1805640-30-5 (Ethyl 3-chloromethyl-2-cyano-4-methoxyphenylacetate) 関連製品
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
